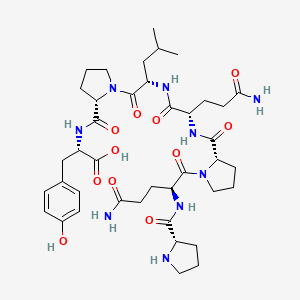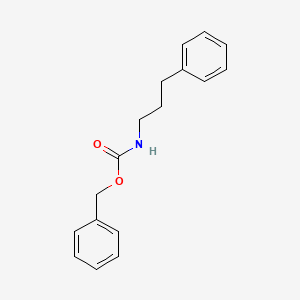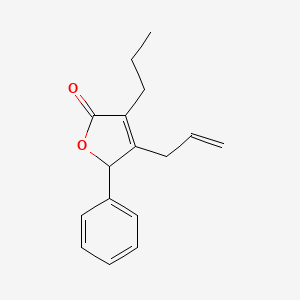![molecular formula C16H13N5O3 B14239815 nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine CAS No. 524047-79-8](/img/structure/B14239815.png)
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles The structure of this compound includes a pyrimidoindole core, which is known for its significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine typically involves multi-component reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds formed in one pot promoted by iodine and iodide additives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize the use of stoichiometric amounts of strong acids or bases, which are not environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and antimalarial agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pyruvate dehydrogenase kinases (PDHKs) and epidermal growth factor receptor (EGFr) tyrosine kinases. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole
- 2-chloro-4-phenyl-9H-pyrimido[4,5-b]indole
- 2-nitramino-4-phenyl-9H-pyrimido[4,5-b]indole
Uniqueness
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is unique due to its specific structural features and the presence of the nitric acid group, which imparts distinct chemical and biological properties. Its ability to form multiple C–N bonds in a single reaction pot and its transition-metal-free synthesis route make it particularly noteworthy .
Eigenschaften
CAS-Nummer |
524047-79-8 |
|---|---|
Molekularformel |
C16H13N5O3 |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4.HNO3/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16;2-1(3)4/h1-9H,(H3,17,18,19,20);(H,2,3,4) |
InChI-Schlüssel |
LYWPDTRXDKYTPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


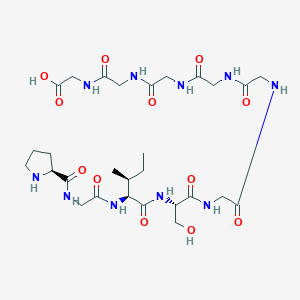
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
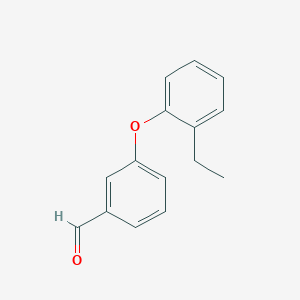
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

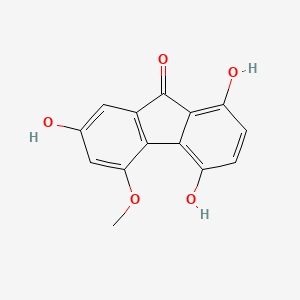
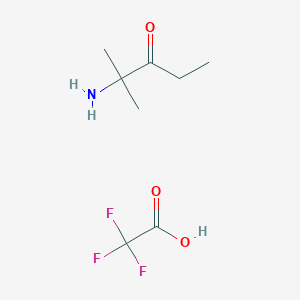
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
